Alvimopan-d5
Overview
Description
Alvimopan-d5 is a deuterated form of alvimopan, which is a peripherally acting μ-opioid receptor antagonist. It is primarily used as an internal standard for the quantification of alvimopan in various analytical applications . The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for more accurate measurements in mass spectrometry.
Scientific Research Applications
Alvimopan-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of alvimopan.
Biology: Studied for its interactions with μ-opioid receptors and its effects on gastrointestinal motility.
Industry: Utilized in the development of pharmaceuticals and analytical methods.
Mechanism of Action
Alvimopan-d5 exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. Unlike other opioid antagonists, it does not cross the blood-brain barrier, which allows it to selectively target peripheral receptors without affecting central opioid-mediated analgesia . This selective binding helps to reduce gastrointestinal motility and accelerate recovery after surgery .
Safety and Hazards
Alvimopan has a potential risk of myocardial infarction in patients using it long-term . It is also considered a moderate to severe irritant to the skin and eyes . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .
Future Directions
Biochemical Analysis
Biochemical Properties
Alvimopan-d5, like its parent compound Alvimopan, is a competitive antagonist of the µ-opioid receptors (MOR) in the gastrointestinal tract . It binds to peripheral µ-receptors with a Ki of 0.2 ng/mL . Activation of these receptors by endogenous or exogenous agonists reduces gastrointestinal motility, and this compound blocks this effect .
Cellular Effects
This compound, through its antagonistic action on µ-opioid receptors, influences various cellular processes. It can affect cell signaling pathways related to opioid receptors, potentially impacting gene expression and cellular metabolism
Molecular Mechanism
This compound works by competitively binding to µ-opioid receptors in the gastrointestinal tract . This binding prevents the activation of these receptors by opioids, thereby blocking the effects of opioids on gastrointestinal motility .
Temporal Effects in Laboratory Settings
Studies on Alvimopan have shown that it can significantly reduce the time to gastrointestinal recovery and time to hospital discharge order written compared to placebo .
Dosage Effects in Animal Models
Research on Alvimopan has shown beneficial effects in animal models of postoperative ileus .
Metabolic Pathways
Alvimopan is known to be metabolized through gut microflora-mediated hydrolysis to its active metabolite .
Subcellular Localization
As a µ-opioid receptor antagonist, it is expected to localize to areas where these receptors are present, primarily in the gastrointestinal tract .
Preparation Methods
The preparation of alvimopan-d5 involves several synthetic routes and reaction conditions. One common method includes the N-alkylation reaction under alkaline conditions, which ensures that the configuration of the chiral centers remains unchanged . The process typically involves the condensation and hydrolysis of initial raw materials to obtain the final product. Industrial production methods often utilize chitosan and glutaraldehyde aqueous solutions to improve the bioavailability of the compound .
Chemical Reactions Analysis
Alvimopan-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Alvimopan-d5 is unique compared to other similar compounds due to its deuterated form, which enhances its stability and accuracy in analytical applications. Similar compounds include:
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone used for the same purpose.
Naldemedine: A derivative of naltrexone with similar applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
properties
IUPAC Name |
2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-GAGGCGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649379 | |
Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217616-62-0 | |
Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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